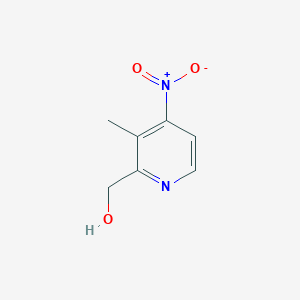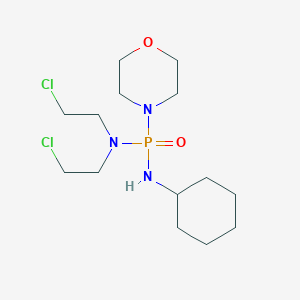
2-Chloro-5-phenylpyridine-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-phenylpyridine-3-carboxaldehyde (CPPC) is a chemical compound that belongs to the pyridine family. It is a white crystalline solid that is used in various scientific research applications. CPPC is known for its unique chemical properties, making it a popular choice among researchers in the field of chemistry and biochemistry.
科学的研究の応用
Synthesis and Biological Activity
Synthesis of Imines
A series of new imines were synthesized from 2-Chloro-5-methylpyridine-3-carboxaldehyde, demonstrating the compound's utility as a precursor for biologically active molecules, including potential herbicides, fungicides, and anticancer agents. The synthesis showcases the compound's versatility in creating Schiff bases, which are valuable in producing biologically active compounds and pesticides (Gangadasu, Raju, & Rao, 2002).
Preparation of 2-Phenyl-3-aminopyridine
Utilizing an imine as a protecting group, 2-Phenyl-3-aminopyridine was synthesized from 2-chloro-3-aminopyridine. This process highlights the role of 2-Chloro-5-phenylpyridine-3-carboxaldehyde in synthesizing key intermediates for further chemical transformations, demonstrating its importance in cost-effective and high-yielding chemical synthesis (Caron, Massett, Bogle, Castaldi, & Braish, 2001).
Vilsmeier Reaction for Pyridine Carboxaldehydes
The Vilsmeier reaction was applied to synthesize 2-Chloro-5-aryl-3-pyridine carboxaldehydes, showcasing a novel route to these compounds and highlighting the potential for generating diverse chemical structures from this compound (Amaresh & Perumal, 2000).
Catalysis and Chemical Transformations
Knoevenagel Condensation Catalyst
A study on the Knoevenagel condensation of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde underlines the compound's relevance in catalysis, emphasizing its use in synthesizing antimicrobial agents. This research indicates the compound's utility in chemical reactions and its potential biological applications (Siddiqui, Musthafa, Praveen, & Farooq, 2011).
Synthesis of Thiazole Derivatives
Demonstrating the compound's role in synthesizing new thiazole derivatives with potential biological activities, a study utilized 4-Chloro-2,3-dihydrothiazole-5-carboxaldehyde, indicating the significance of chlorinated pyridine carboxaldehydes in medicinal chemistry and drug development (Rady, 2008).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
2-chloro-5-phenylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFNWWRKCSBZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390502 |
Source


|
| Record name | 2-Chloro-5-phenylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176433-57-1 |
Source


|
| Record name | 2-Chloro-5-phenylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-phenylpyridine-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)

![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)







